![molecular formula C13H17NO5S2 B2880173 1-(Cyclopropylsulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine CAS No. 1797631-53-8](/img/structure/B2880173.png)
1-(Cyclopropylsulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
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Overview
Description
1-(Cyclopropylsulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This azetidine derivative has unique properties that make it a promising candidate for the development of new drugs, materials, and other applications.
Scientific Research Applications
Metal-Free Coupling of Saturated Heterocyclic Sulfonylhydrazones
Research has shown a procedure for the metal-free coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids. This innovative approach enables the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, including azetidines, from their parent ketones, indicating a significant leap forward in the pharmaceutical industry's ability to create complex molecules for drug development and other applications (Allwood et al., 2014).
Gold(I)-Catalyzed Cascade Synthesis of Pyrroles
Another study elaborates on a gold(I)-catalyzed cascade synthesis process that uses N-Sulfonyl-2-(1-ethoxypropargyl)azetidines to create 2,5-disubstituted pyrroles. This method provides an efficient pathway to synthesize complex pyrroles with excellent yields, demonstrating the compound's versatility in facilitating novel organic transformations (Pertschi et al., 2017).
Synthesis of Substituted Azetidinones
Further research into the design of 2-azetidinones scaffolds, which are crucial for their biological and pharmacological potencies, has been advanced by the development of substituted azetidinones derived from a dimer of Apremilast. This showcases the compound's role in the exploration of new pharmacologically active molecules, emphasizing its importance in medicinal chemistry (Jagannadham et al., 2019).
Crystal Structure Analysis
In the realm of crystallography, the crystal structure of cyclosulfamuron was analyzed, revealing intricate details about the spatial arrangement and bonding interactions within molecules. This kind of research is essential for understanding the physical and chemical properties of substances, which is critical for the development of new materials and drugs (Kang et al., 2015).
Anionic Ring-Opening Polymerizations
The compound also plays a crucial role in the study of anionic ring-opening polymerizations (AROP), particularly in the synthesis of poly(N-sulfonylazetidine)s. These polymers are potential precursors to valuable polyimines, illustrating the compound's utility in polymer science and engineering (Rowe et al., 2019).
Mechanism of Action
Target of Action
The primary target of 1-(Cyclopropylsulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is the Nrf2 protein . Nrf2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Mode of Action
The compound interacts with its target, Nrf2, by binding to it . This binding is believed to activate Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes . This binding event leads to the transcription of these genes, resulting in the production of antioxidant proteins .
Biochemical Pathways
The activation of Nrf2 leads to the upregulation of various antioxidant pathways. These include the glutathione and thioredoxin antioxidant systems, which play crucial roles in cellular defense against oxidative stress . The downstream effects of these pathways include the reduction of reactive oxygen species and the protection of cellular components from oxidative damage .
Pharmacokinetics
The compound’s efficacy in inducing nrf2 target genes suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The activation of Nrf2 by 1-(Cyclopropylsulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine leads to the upregulation of antioxidant proteins . This results in enhanced cellular defense against oxidative stress, which can protect cells from damage and maintain their normal function .
Action Environment
The action of 1-(Cyclopropylsulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine can be influenced by various environmental factors. For instance, the presence of oxidative stress can enhance the activation of Nrf2 and thus increase the compound’s efficacy
properties
IUPAC Name |
1-cyclopropylsulfonyl-3-(4-methoxyphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S2/c1-19-10-2-4-11(5-3-10)20(15,16)13-8-14(9-13)21(17,18)12-6-7-12/h2-5,12-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFVQRUWIGDBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylsulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine |
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